![molecular formula C20H32O3 B2520710 16,17-Dihydroxy-7-kauranone CAS No. 145701-00-4](/img/structure/B2520710.png)
16,17-Dihydroxy-7-kauranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Dihydroxy-7-kauranone (CHEBI:182048) is a kaurane diterpenoid . Its IUPAC name is 14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-2-one .
Synthesis Analysis
The synthesis of kaurane diterpenes, including 16,17-Dihydroxy-7-kauranone, has been achieved mostly through the use of fungal biotransformations . For example, the product ent-9α,17-dihydroxy-16S-kauran-19-oate was isolated along with ent-7α,17-dihydroxy-16β-kauran-19-oate in a 12% conversion each .Molecular Structure Analysis
The molecular formula of 16,17-Dihydroxy-7-kauranone is C20H32O3 . Its average mass is 320.473 and its mono-isotopic mass is 320.23514 .Chemical Reactions Analysis
The chemical reactions of kaurane diterpenes, including 16,17-Dihydroxy-7-kauranone, involve mainly hydroxylation of nearly all carbon atoms of the kaurane molecule, many of them carried out stereoselectively, as well as ring rearrangements, among other chemical modifications .Scientific Research Applications
Chemical Structure and Properties
16,17-Dihydroxy-7-kauranone is a compound derived from diterpenes based on the kaurane skeleton. Early research in 1965 by Henrick and Jefferies on similar compounds from Ricinocarpus stylosus highlighted the diverse nature of kaurane derivatives and their distinct chemical structures and properties (Henrick & Jefferies, 1965).
Biotransformation and Derivative Formation
Research shows that 16,17-dihydroxy-7-kauranone can undergo biotransformation to produce various derivatives. For instance, Fraga et al. (1995) demonstrated the biotransformation of similar kauranoids with Gibberella fujikuroi fungus, leading to the creation of multiple derivatives (Fraga et al., 1995). This indicates the compound's potential in producing diverse biologically active derivatives.
Potential in Medicine and Pharmacology
Several studies have explored the potential medical and pharmacological applications of kaurane derivatives. For instance, a study by Nhiem et al. (2015) found that compounds related to 16,17-dihydroxy-7-kauranone showed inhibitory activity against nitric oxide production in macrophages, indicating potential anti-inflammatory properties (Nhiem et al., 2015).
Anticancer Properties
Chen et al. (2016) identified a novel ent-kaurane diterpenoid as a potential anti-cancer agent, demonstrating significant apoptosis and cell cycle arrest in human colon cancer cells (Chen et al., 2016). This research suggests that derivatives of 16,17-dihydroxy-7-kauranone might possess anticancer properties.
Mechanism of Action
Future Directions
The future directions of research on 16,17-Dihydroxy-7-kauranone and other kaurane diterpenes involve further exploration of their biological activities and potential therapeutic applications. The use of biotransformations in organic chemistry is widespread, with interesting applications in the functionalization of natural products containing unactivated carbons, like the kaurane diterpenes .
properties
IUPAC Name |
14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-17(2)7-4-8-18(3)14-6-5-13-10-19(14,11-20(13,23)12-21)16(22)9-15(17)18/h13-15,21,23H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEAFYADRZPYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C34C2CCC(C3)C(C4)(CO)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16,17-Dihydroxy-7-kauranone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.